molecular formula C59H83ClF3N9O17 B12369755 Val-Cit-PABC-Ahx-May (TFA)

Val-Cit-PABC-Ahx-May (TFA)

Cat. No.: B12369755
M. Wt: 1282.8 g/mol
InChI Key: GQKXYSZBLIYTQE-FWTFXSNLSA-N
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Description

Val-Cit-PABC-Ahx-May (TFA) is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells. The linker is cleaved in the presence of specific enzymes found within the target cells, releasing the active drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Val-Cit-PABC-Ahx-May (TFA) involves multiple steps, including the coupling of valine and citrulline, followed by the attachment of the PABC (para-aminobenzyl carbamate) group and the Ahx (6-aminohexanoic acid) spacer. The final step involves the conjugation of the May (monomethyl auristatin E) payload. The reaction conditions typically involve the use of organic solvents and protective groups to ensure the stability of intermediate compounds .

Industrial Production Methods

Industrial production of Val-Cit-PABC-Ahx-May (TFA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated synthesis equipment and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Val-Cit-PABC-Ahx-May (TFA) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Val-Cit-PABC-Ahx-May (TFA) include organic solvents, protective groups, and specific enzymes for cleavage reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and efficiency of the reactions .

Major Products Formed

The major product formed from the cleavage of Val-Cit-PABC-Ahx-May (TFA) is the active cytotoxic drug, monomethyl auristatin E (MMAE), which is released within the target cells to exert its therapeutic effects .

Mechanism of Action

The mechanism of action of Val-Cit-PABC-Ahx-May (TFA) involves the cleavage of the linker by specific enzymes, such as cathepsin B, within the target cells. This cleavage releases the active drug, monomethyl auristatin E (MMAE), which then binds to tubulin and disrupts the microtubule network, leading to cell cycle arrest and apoptosis of the cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C59H83ClF3N9O17

Molecular Weight

1282.8 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C57H82ClN9O15.C2HF3O2/c1-32(2)48(59)51(71)64-39(17-15-25-61-53(60)73)50(70)63-38-22-20-36(21-23-38)31-79-54(74)62-24-13-11-12-19-45(68)66(7)35(5)52(72)81-44-29-46(69)67(8)40-27-37(28-41(77-9)47(40)58)26-33(3)16-14-18-43(78-10)57(76)30-42(80-55(75)65-57)34(4)49-56(44,6)82-49;3-2(4,5)1(6)7/h14,16,18,20-23,27-28,32,34-35,39,42-44,48-49,76H,11-13,15,17,19,24-26,29-31,59H2,1-10H3,(H,62,74)(H,63,70)(H,64,71)(H,65,75)(H3,60,61,73);(H,6,7)/b18-14+,33-16+;/t34-,35+,39+,42+,43-,44+,48+,49+,56+,57+;/m1./s1

InChI Key

GQKXYSZBLIYTQE-FWTFXSNLSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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